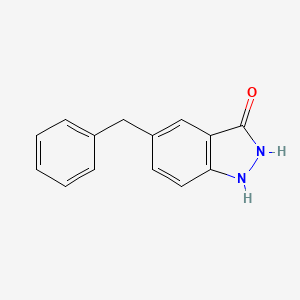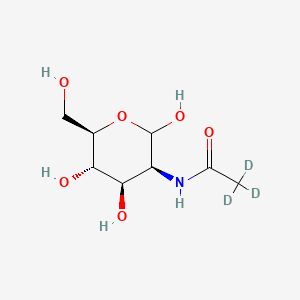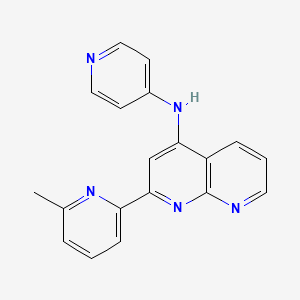
2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the cyclization of pyrazoloquinolines in the presence of tetrahydrofuran solvent medium .
化学反应分析
2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, dimethylacetamide, and hydrogen . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Diels–Alder reaction can lead to the formation of carboxylic acid intermediates .
科学研究应用
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anti-fibrosis activity . It has also been explored as a kinase inhibitor, specifically targeting protein kinase C and receptor protein serine/threonine kinase . Additionally, it has shown potential as an inhibitor of the main protease structure of SARS-CoV-2, making it a candidate for COVID-19 therapeutic development .
作用机制
The mechanism of action of 2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its role as a kinase inhibitor. It interferes with the activity of protein kinase C and receptor protein serine/threonine kinase, which are involved in various cellular processes . By inhibiting these kinases, the compound can modulate signaling pathways and exert its therapeutic effects.
相似化合物的比较
Similar compounds to 2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine include other pyridinylpyrimidines and quinazolinamines . These compounds share a similar skeleton and exhibit comparable biological activities. this compound is unique in its specific substitution pattern and its potential as a kinase inhibitor targeting multiple pathways.
属性
分子式 |
C19H15N5 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C19H15N5/c1-13-4-2-6-16(22-13)18-12-17(23-14-7-10-20-11-8-14)15-5-3-9-21-19(15)24-18/h2-12H,1H3,(H,20,21,23,24) |
InChI 键 |
BDVCEGHVGOQOKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


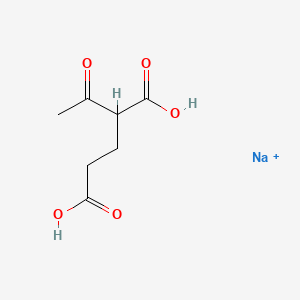
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
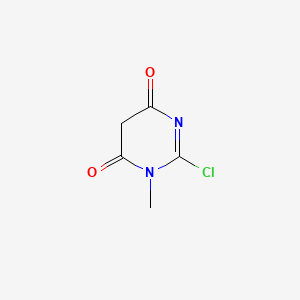
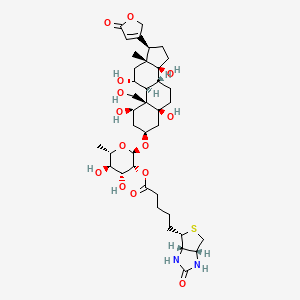
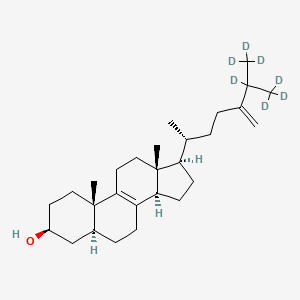
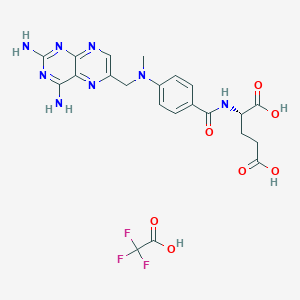
![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
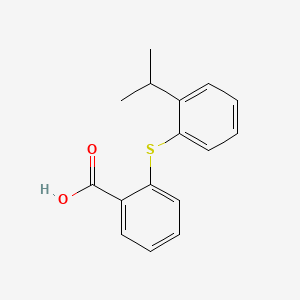
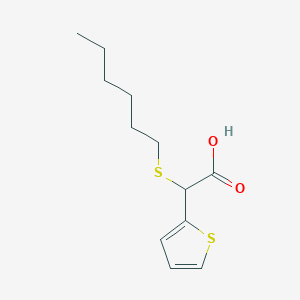
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)
